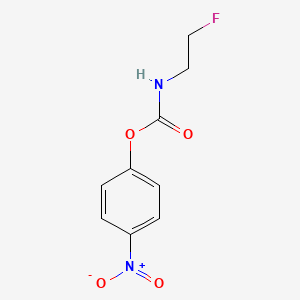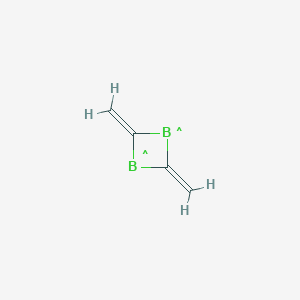
S-Phenyl pent-2-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl pent-2-enethioate is an organic compound belonging to the class of aromatic thiols It is characterized by the presence of a phenyl group attached to a pent-2-enethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Phenyl pent-2-enethioate can be synthesized through the reaction of thiophenol with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of titanium (IV) salts as catalysts has been reported to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl pent-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
S-Phenyl pent-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of S-Phenyl pent-2-enethioate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
- S-Phenyl 2-methylprop-2-enethioate (PSM)
- S,S′-thiodi-4,1-phenylenebis(thiomethacrylate) (DMSPS)
- Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide (BES.DM)
Comparison: S-Phenyl pent-2-enethioate is unique due to its specific structure, which imparts distinct chemical properties Compared to similar compounds like PSM, DMSPS, and BESFor instance, while PSM is used in polymer synthesis, this compound may have broader applications in both biological and industrial contexts .
Propiedades
Número CAS |
116205-05-1 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
S-phenyl pent-2-enethioate |
InChI |
InChI=1S/C11H12OS/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h3-9H,2H2,1H3 |
Clave InChI |
HXQLISWLKWSPTP-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=O)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)
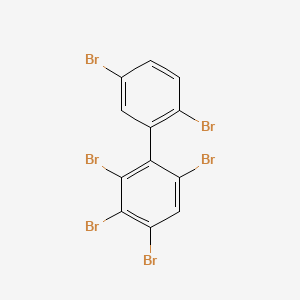
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)
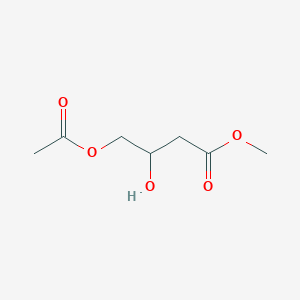
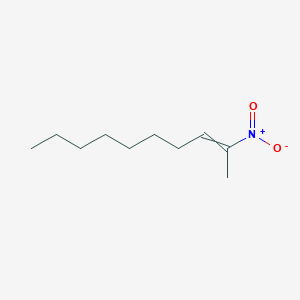
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)

![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
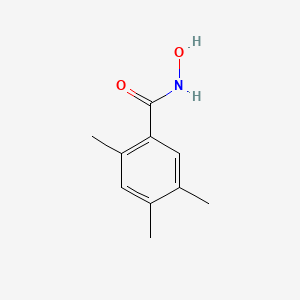
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
